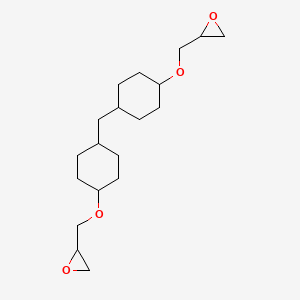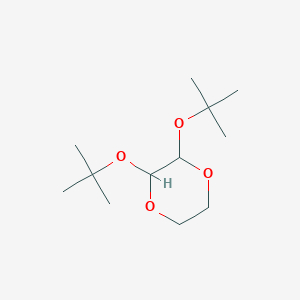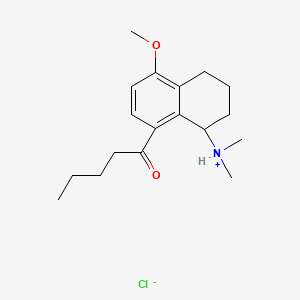
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride involves several steps:
Synthetic Routes and Reaction Conditions: The preparation typically starts with the naphthylamine core, followed by the introduction of the tetrahydro, dimethyl, methoxy, and valeryl groups through a series of chemical reactions. Common reagents used in these steps include reducing agents, alkylating agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods: Industrial synthesis often employs catalytic hydrogenation and advanced purification techniques to achieve high yields and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst, can convert the compound into its fully reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions include various substituted naphthylamines, which can be further utilized in different applications.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride can be compared with other similar compounds:
Properties
CAS No. |
64037-92-9 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
(5-methoxy-8-pentanoyl-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-5-6-10-16(20)13-11-12-17(21-4)14-8-7-9-15(18(13)14)19(2)3;/h11-12,15H,5-10H2,1-4H3;1H |
InChI Key |
PURIETFRQASPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


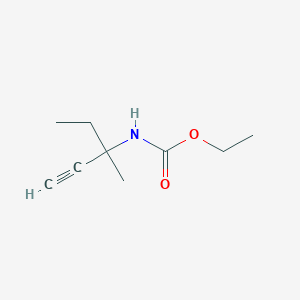
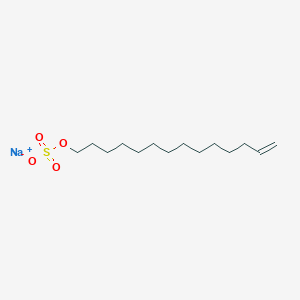
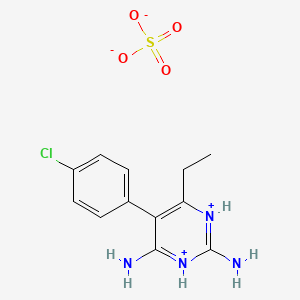
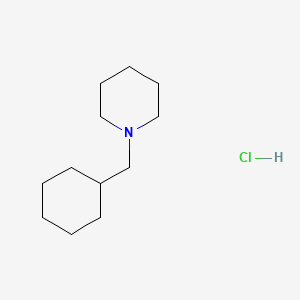

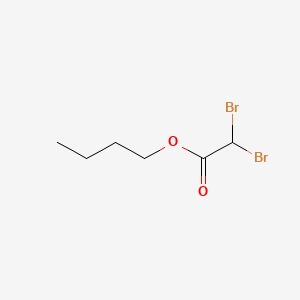
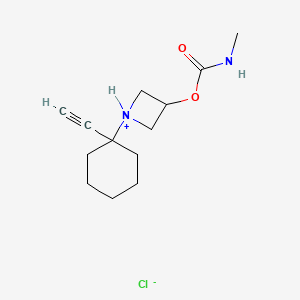
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)

![Formaldehyde, [3H]](/img/structure/B13770156.png)
